Home > Products > Building Blocks P9437 > 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine
3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine - 160754-76-7

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine

Catalog Number: EVT-264059
CAS Number: 160754-76-7
Molecular Formula: C16H18ClN3S2
Molecular Weight: 351.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNS 5161 is a blocker of the NMDA ion channel and has completed Phase IIa proof of concept clinical trials as a novel compound for the treatment of neuropathic pain.

N-[3-3H]-methyl-3-(thiomethylphenyl)cyanamide

Compound Description: N-[3-3H]-methyl-3-(thiomethylphenyl)cyanamide is a tritiated intermediate compound in the synthesis of [3H3]CNS-5161. It is synthesized by reacting [3H3]iodomethane with 3-(thiomethylphenyl)cyanamide in the presence of sodium hydride. [, ]

Relevance: This compound is a direct precursor to CNS-5161 in the synthesis pathway. [, ] The tritium label in N-[3-3H]-methyl-3-(thiomethylphenyl)cyanamide is carried over to the final product, making it a crucial component in the production of radiolabeled CNS-5161 for research purposes.

[3H3]Iodomethane (CT3I)

Compound Description: [3H3]Iodomethane, also known as CT3I, is a radiolabeled compound used as a methylating agent. It is employed in the first step of synthesizing [3H3]CNS-5161. [, ]

Relevance: [3H3]Iodomethane is a vital reagent in the production of [3H3]CNS-5161. It introduces the tritium label into the structure of CNS-5161, enabling its use in research involving radiolabeling techniques. [, ]

3-(thiomethylphenyl)cyanamide

Compound Description: 3-(thiomethylphenyl)cyanamide is a precursor compound used in the synthesis of [3H3]CNS-5161. It reacts with [3H3]iodomethane to form N-[3-3H]-methyl-3-(thiomethylphenyl)cyanamide. [, ]

Relevance: 3-(thiomethylphenyl)cyanamide serves as the structural backbone for CNS-5161. The reaction of this compound with [3H3]iodomethane is a key step in incorporating both the radiolabel and the critical methyl group present in the final CNS-5161 molecule. [, ]

2-chloro-5-thiomethylaniline hydrochloride

Compound Description: 2-chloro-5-thiomethylaniline hydrochloride is a reagent used in the final step of [3H3]CNS-5161 synthesis. It reacts with N-[3-3H]-methyl-3-(thiomethylphenyl)cyanamide to yield the desired product, [3H3]CNS-5161. [, ]

Relevance: 2-chloro-5-thiomethylaniline hydrochloride is crucial for forming the guanidine moiety of CNS-5161. This reaction is the last step in the synthesis, leading to the final structure of the target compound. [, ]

MK-801

Compound Description: MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting as a channel blocker. []

[18F]GE-179

Compound Description: [18F]GE-179 is a positron emission tomography (PET) radiotracer intended for imaging NMDA receptors. []

CNS 5161 HCl

Compound Description: CNS 5161 HCl is the hydrochloride salt form of CNS-5161. []

Relevance: As the salt form of the target compound, CNS 5161 HCl exhibits improved water solubility compared to the free base form, making it suitable for administration in clinical and experimental settings. [] The pharmacological activity is attributed to the CNS-5161 moiety, with the hydrochloride salt acting as a counterion.

Overview

The compound 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine is a synthetic organic molecule that falls under the category of guanidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pro-apoptotic activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. The presence of specific functional groups, such as chloro and methylthio, contributes to its biological activity.

Source and Classification

The classification of this compound can be understood through its structural components:

  • Guanidine Derivative: The core structure is based on guanidine, which is known for its biological activity.
  • Halogenated Compound: The presence of chlorine in the structure classifies it as a halogenated organic compound.
  • Thioether: The methylthio groups indicate that it is also classified as a thioether.

This compound is synthesized through specific chemical reactions involving guanidine and various thiophenolic compounds, which are essential for its desired biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine involves several key steps:

  1. Starting Materials: The synthesis begins with 2-chloro-5-methylthiophenol and appropriate guanidine derivatives.
  2. Reaction Conditions: Typically, the reaction is carried out under controlled temperature and solvent conditions to facilitate the formation of the desired product.
  3. Intermediate Formation: The reaction may involve the formation of intermediates that are then further processed to yield the final compound.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The specific reaction mechanism often involves nucleophilic substitution where the guanidine nitrogen attacks the electrophilic carbon in the aromatic ring containing chlorine.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine can be described by its systematic name, which reflects its complex arrangement of atoms:

  • Molecular Formula: C15_{15}H16_{16}ClN3_{3}S2_{2}
  • Molecular Weight: Approximately 335.88 g/mol
  • Structural Features:
    • Two methylthio groups contributing to its lipophilicity.
    • A chloro substituent enhancing its reactivity.
    • Guanidine functional group providing basicity and potential biological activity.

The structural representation can be visualized using molecular modeling software or chemical drawing tools, which depict the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving this compound include:

  1. Nucleophilic Substitution Reactions: The chlorinated aromatic ring undergoes nucleophilic attack by guanidine derivatives leading to the formation of new carbon-nitrogen bonds.
  2. Deprotonation Reactions: In certain conditions, deprotonation may occur at the guanidine nitrogen, affecting the compound's reactivity and stability.

These reactions are critical for understanding how this compound can be modified or utilized in further synthetic pathways.

Mechanism of Action

Process and Data

The mechanism of action for 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine primarily relates to its ability to induce apoptosis in cancer cells:

  1. Cellular Uptake: The compound enters cancer cells through passive diffusion due to its lipophilic nature.
  2. Mitochondrial Disruption: Once inside, it may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS).
  3. Apoptosis Induction: This disruption triggers apoptotic pathways, characterized by cell cycle arrest and eventual cell death.

Data from in vitro studies indicate significant cytotoxic effects against various cancer cell lines, with IC50_{50} values demonstrating its potency compared to non-malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic methylthio groups but less soluble in water.
  • Stability: Stability may vary depending on environmental conditions such as pH and temperature.
  • Melting Point: Specific melting point data would require empirical measurement but can be estimated based on structural analogs.

These properties are crucial for understanding how this compound behaves under different conditions, influencing its application in research.

Applications

Scientific Uses

The primary applications of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine are found in medicinal chemistry:

  1. Cancer Research: Its pro-apoptotic activity makes it a candidate for developing new anticancer therapies.
  2. Pharmaceutical Development: Potential use as a lead compound in drug discovery aimed at targeting specific cancer types.
  3. Biological Studies: Used in studies exploring mechanisms of apoptosis and cellular signaling pathways related to cancer progression.
Introduction to NMDA Receptor-Targeted Guanidine Derivatives in Neuropharmacology

Historical Development of Diarylguanidines as Ion-Channel Modulators

The evolution of diarylguanidine compounds represents a significant chapter in neuropharmacology, originating from efforts to develop selective NMDA receptor antagonists with neuroprotective properties. Early NMDA receptor antagonists like phencyclidine (PCP) and dizocilpine (MK-801) demonstrated high potency but were hampered by severe psychotomimetic side effects and neurotoxicity, limiting their therapeutic utility [3] [8]. This prompted systematic structure-activity relationship (SAR) studies focused on the diarylguanidine scaffold, leading to the discovery of first-generation compounds such as N(1-naphthyl)-N'(3-ethylphenyl)-guanidine (CNS 1261) and radiprodil (R-(−)-HA-966). These molecules exhibited improved selectivity profiles by targeting specific NMDA receptor conformations and subunit arrangements [7] [8].

Diarylguanidines are characterized by their ability to bind within the NMDA receptor ion channel at the phencyclidine (PCP) site, a hydrophobic domain located deep within the channel pore. This binding mechanism confers "use-dependence," meaning antagonism occurs preferentially when receptors are in an activated, open-channel state—a crucial pharmacological advantage that reduces interference with physiological neurotransmission [3] [10]. Second-generation derivatives incorporated strategic halogenation and methylthioether functionalities to enhance blood-brain barrier permeability while optimizing receptor affinity. For instance, introducing methylthio (-SCH₃) groups at ortho or meta positions on phenyl rings significantly increased lipophilicity (log P values typically >2.5) without compromising target engagement [8]. These modifications addressed key limitations of earlier channel blockers by balancing potency with reduced off-target effects.

Table 1: Evolution of Key Diarylguanidine NMDA Receptor Antagonists

CompoundStructural FeaturesBinding Affinity (Ki)Subunit PreferenceDevelopment Status
Phencyclidine (PCP)Piperidine core~100 nMPan-subunitNot developed (toxicity)
Dizocilpine (MK-801)Cyclohexylpiperidine~5 nMPan-subunitDiscontinued (neurotoxicity)
CNS 1261Naphthyl-ethylphenylguanidine38 nMGluN2B-enrichedPreclinical imaging
RadiprodilAsymmetric di-aryl; propanediol chain13 nM (GluN2B)GluN2B-selectivePhase II clinical trials
EliprodilBisphenol ether linker~150 nMGluN2B/GluN2CDiscontinued (side effects)
Target Compound3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidineNot reportedPresumed GluN2B/2C/2DResearch compound

Recent chemical refinements have focused on optimizing subunit specificity, particularly for GluN2B-containing receptors, which are predominantly extrasynaptic and strongly implicated in excitotoxic pathways [7] [8]. The incorporation of unsymmetrical aromatic systems with halogen and thioether substituents—exemplified by 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine—represents a contemporary strategy to enhance selectivity while retaining favorable pharmacokinetic properties. These advances underscore the diarylguanidine scaffold's versatility in developing neuroprotective agents with improved therapeutic indices.

Structural and Functional Significance of NMDA Receptor Antagonism

NMDA receptors are heterotetrameric ligand-gated ion channels typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D), each conferring distinct biophysical and pharmacological properties [4] [5]. The functional architecture includes extracellular amino-terminal domains (ATDs) involved in allosteric modulation, agonist-binding domains (ABDs) for glutamate (GluN2) and glycine/D-serine (GluN1), a transmembrane domain (TMD) forming the ion channel, and intracellular C-terminal domains (CTDs) responsible for downstream signaling and receptor trafficking [7]. This modular design creates multiple targetable sites for pharmacological intervention.

Diarylguanidine antagonists exert their effects by binding within the transmembrane channel pore at the PCP site, physically obstructing ion flux upon receptor activation. This mechanism is fundamentally different from competitive antagonists like d-AP5, which bind extracellularly to glutamate recognition sites [2] [6]. The location of the PCP site within the ion channel confers several functional advantages: 1) Use-dependent inhibition ensures blockade primarily during pathological overactivation, preserving physiological signaling; 2) Voltage-dependence synergizes with membrane depolarization, enhancing inhibitory efficacy during excitotoxic states; and 3) Subunit sensitivity varies across GluN2 subtypes, allowing for tailored therapeutic effects [7] [10].

Table 2: Biophysical Properties of NMDA Receptor Subunits Influencing Antagonist Function

GluN2 SubunitMg²⁺ IC₅₀ (μM)Deactivation Time Constant (ms)Channel Open ProbabilityPrimary Localization
GluN2A2.450-100~0.50Synaptic
GluN2B2.1300-500~0.10Synaptic/extrasynaptic
GluN2C14.2300-5000.01-0.04Extrasynaptic
GluN2D10.21000-50000.01-0.04Extrasynaptic

The methylthioether-modified diarylguanidine derivative 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine incorporates structural elements designed to exploit subunit-specific differences in channel architecture. The chloro group enhances electron-withdrawing properties critical for π-stacking interactions within the hydrophobic channel environment, while the methylthio (-SCH₃) moieties contribute to both lipophilicity and potential sulfur-mediated contacts with residues lining the pore [8]. Molecular modeling suggests these substituents may preferentially stabilize the antagonist within GluN2B- and GluN2C-containing receptors due to distinct conformations of their M3 and M4 transmembrane helices [7]. This subunit selectivity is pharmacologically significant as GluN2B-containing receptors are disproportionately involved in excitotoxic cascades, while GluN2C/D subunits exhibit slower deactivation kinetics that prolong calcium influx during pathological activation [4] [7].

Rationale for Targeting the Intra-Channel PCP Binding Site

The phencyclidine (PCP) binding site within the NMDA receptor channel pore represents a privileged pharmacological target due to its unique dual dependency on receptor activation and membrane voltage—properties that enable preferential inhibition under pathological conditions [3] [10]. When the receptor is in a closed state, the PCP site is either inaccessible or exhibits low antagonist affinity. However, upon agonist binding (glutamate and glycine) and subsequent channel opening, the pore conformation changes to expose high-affinity binding pockets. Simultaneously, membrane depolarization relieves magnesium blockade and facilitates antagonist entry into the channel [3] [7]. This mechanistic profile creates an inherent safeguard against complete NMDA receptor shutdown, allowing physiological neurotransmission to proceed while curtailing excessive activation implicated in excitotoxicity.

The structural rationale for designing diarylguanidines like 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine centers on optimizing interactions within this transiently accessible hydrophobic pocket. Key pharmacophore elements include: 1) A guanidine core that forms hydrogen bonds with residues like Asn616 and Glu662 in the channel lining; 2) Aryl ring systems that engage in π-π stacking with hydrophobic residues (e.g., Trp611, Tyr646); and 3) Electron-withdrawing substituents (e.g., Cl) that enhance dipole interactions within the pore [8] [10]. Methylthioether groups (-SCH₃) serve dual roles—increasing compound lipophilicity to improve CNS penetration (predicted logD ~2.8) while providing flexible hydrophobic contacts that accommodate conformational variations across GluN2 subunit isoforms.

Table 3: Comparative Binding Characteristics of NMDA Receptor Channel Blockers

PropertyDizocilpine (MK-801)MemantineDiarylguanidinesTarget Guanidine Derivative
Binding SitePCP site (intra-channel)PCP sitePCP sitePCP site
Use-DependenceHighModerateHighPresumed high
Subunit SelectivityPan-subunitLow preferenceGluN2B > GluN2C/2DPredicted GluN2B/C/D
On-Rate (kₒₙ)Fast (~10⁷ M⁻¹s⁻¹)IntermediateModerateNot determined
Off-Rate (kₒff)Very slowFastIntermediateNot determined
Voltage DependenceStrongModerateModerate to strongPresumed strong
Therapeutic IndexLowHighIntermediate to highUnder investigation

This targeting strategy offers significant advantages over alternative approaches:

  • Compared to competitive antagonists: Channel blockers do not require supraphysiological concentrations to overcome synaptic glutamate surges (estimated peak [Glu] ~1-3 mM) [6]
  • Compared to glycine-site antagonists: PCP-site blockers are less susceptible to variations in glycine/D-serine concentrations, which can reach saturating levels (~1 μM) in some pathological states [7]
  • Compared to allosteric modulators: Channel blockers provide rapid, direct inhibition rather than subunit-specific modulation of receptor sensitivity [8]

The chemical design of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine specifically addresses challenges in previous diarylguanidines through unsymmetrical substitution. The 2-chloro-5-(methylthio)phenyl moiety likely enhances engagement with GluN2B-specific residues (e.g., Leu642, Val648), while the 3-(methylthio)phenyl group may confer favorable interactions with conserved residues in GluN2C/D subunits (e.g., Ala644) [7] [8]. This balanced molecular architecture positions it as a valuable pharmacological tool for dissecting subunit-specific contributions to excitotoxicity while maintaining a favorable kinetic profile for neuroprotection.

Properties

CAS Number

160754-76-7

Product Name

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine

IUPAC Name

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine

Molecular Formula

C16H18ClN3S2

Molecular Weight

351.9 g/mol

InChI

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)

InChI Key

JHVHEDNLONERHY-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N

Solubility

Soluble in DMSO

Synonyms

CNS 5161
N-(2-chloro-5-(methylmercapto)phenyl)-N'-methylguanidine monohydrochloride

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.